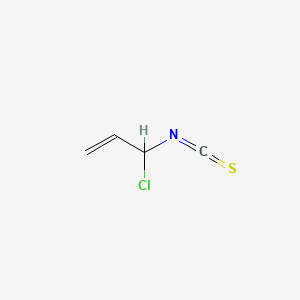

1-Chloroallyl isothiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloroallyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The general structure of isothiocyanates is R–N=C=S, where R can be a variety of organic groups . This compound, specifically, has a chloroallyl group attached to the isothiocyanate moiety, making it a unique compound with specific chemical and biological properties.

Preparation Methods

1-Chloroallyl isothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of primary amines with carbon disulfide and a base to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide . Industrial production methods often focus on optimizing these reactions for higher yields and purity, using benign solvents and catalytic conditions to minimize waste and environmental impact .

Chemical Reactions Analysis

Thermal Decomposition

When subjected to thermal conditions, 1-chloroallyl isothiocyanate can undergo degradation, leading to the formation of various by-products. For instance, heating in aqueous solutions can alter its chemical structure significantly, producing compounds such as allylamine and N,N'-diallylthiourea through hydrolysis and subsequent reactions . The degradation pathway suggests that under prolonged heating, the compound transforms from its original pungent odor characteristic to a garlic-like note due to the formation of sulfur-containing compounds.

Reaction with Chlorinating Agents

This compound can also react with chlorinating agents such as sulfuryl chloride to form sulfenyl chloride derivatives. This reaction typically proceeds at temperatures ranging from -20 °C to 150 °C and may involve multiple equivalents of the chlorinating agent . The general mechanism involves chlorination followed by cyclization to form thiazoline derivatives.

Thermal Decomposition Pathway

The thermal degradation pathway can be summarized as follows:

-

Hydrolysis of allyl isothiocyanate leads to allylamine.

-

Allylamine subsequently reacts with remaining allyl isothiocyanate to yield N,N'-diallylthiourea.

-

This process results in a complex mixture of products that can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS).

Thermal Decomposition Products

| Product Name | Description |

|---|---|

| Allylamine | Resultant from hydrolysis |

| N,N'-Diallylthiourea | Major non-volatile compound formed |

Scientific Research Applications

1-Chloroallyl isothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloroallyl isothiocyanate involves its interaction with multiple molecular targets and pathways. It can modulate oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis . These effects are mediated through the selective modulation of cell signaling pathways, including the inhibition of carcinogenic activation, induction of antioxidants, suppression of pro-inflammatory signals, and induction of cell cycle arrest and apoptosis .

Comparison with Similar Compounds

1-Chloroallyl isothiocyanate can be compared with other isothiocyanates such as allyl isothiocyanate, phenyl isothiocyanate, and sulforaphane. While all these compounds share the isothiocyanate functional group, they differ in their specific biological activities and applications:

Allyl isothiocyanate: Known for its strong antimicrobial properties and use in food preservation.

Phenyl isothiocyanate: Commonly used in peptide sequencing and as a reagent in organic synthesis.

Sulforaphane: Noted for its potent anticancer properties and presence in cruciferous vegetables. This compound is unique due to its chloroallyl group, which imparts specific chemical reactivity and biological activity.

Properties

CAS No. |

101670-64-8 |

|---|---|

Molecular Formula |

C4H4ClNS |

Molecular Weight |

133.60 g/mol |

IUPAC Name |

3-chloro-3-isothiocyanatoprop-1-ene |

InChI |

InChI=1S/C4H4ClNS/c1-2-4(5)6-3-7/h2,4H,1H2 |

InChI Key |

IBJTXFMZFGUXGV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(N=C=S)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.